Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole core fused with a pyrimidine ring, and it is substituted with ethyl, fluorophenyl, and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with ethyl acetoacetate, followed by cyclization with 2-fluorobenzaldehyde and phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2,2,2-trifluoroethyl)benzimidazole and 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol.
Imidazole Derivatives: Compounds such as clemizole and metronidazole.
Uniqueness
Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern and the combination of fluorophenyl and phenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C25H20FN3O2 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H20FN3O2/c1-2-31-24(30)21-22(16-10-4-3-5-11-16)28-25-27-19-14-8-9-15-20(19)29(25)23(21)17-12-6-7-13-18(17)26/h3-15,23H,2H2,1H3,(H,27,28) |
InChI Key |
XOSKEOKXYUSCAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=C4F)C5=CC=CC=C5 |
Origin of Product |
United States |
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